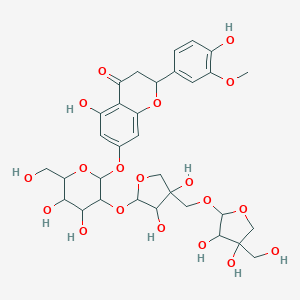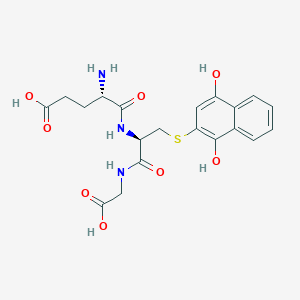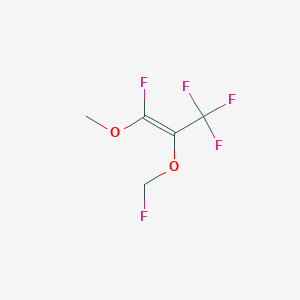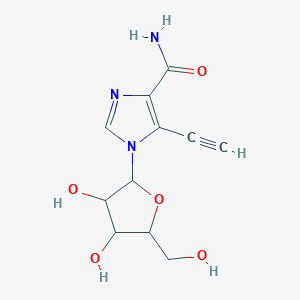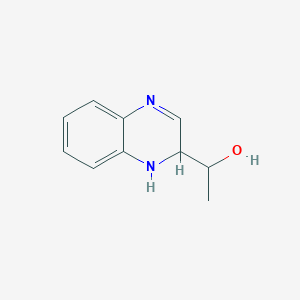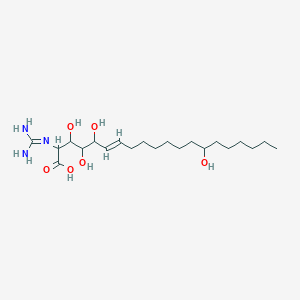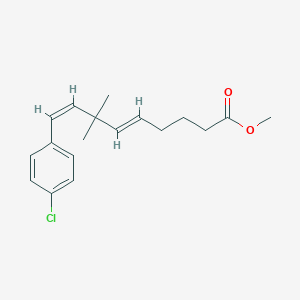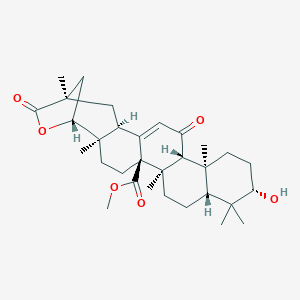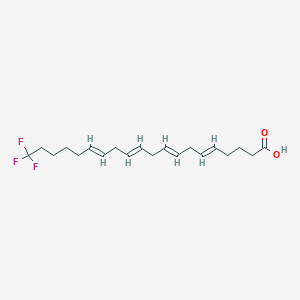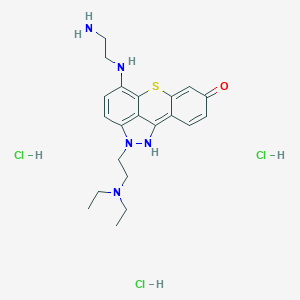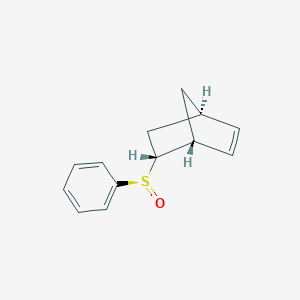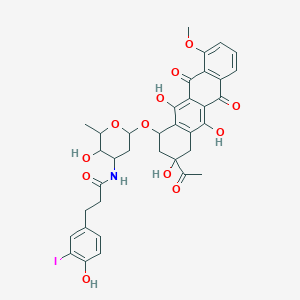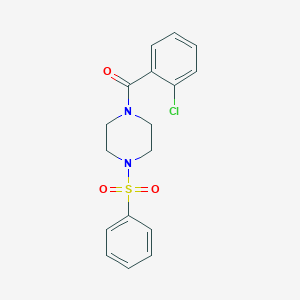
Glucose isomerase from streptomyces rubiginosus
Overview
Description
Glucose isomerase, also known as xylose isomerase, is an enzyme produced by the bacterium Streptomyces rubiginosus. This enzyme plays a crucial role in the conversion of D-glucose to D-fructose and D-xylose to D-xylulose. It is widely used in the industrial production of high-fructose corn syrup and bioethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucose isomerase is typically produced through the controlled fermentation of Streptomyces rubiginosus. The fermentation process involves growing the bacterium in a nutrient-rich medium under specific conditions to maximize enzyme production .
Industrial Production Methods: The enzyme is often immobilized to enhance its stability and reusability. Immobilization involves binding the enzyme to a solid support, such as diethylaminoethyl cellulose, which makes it insoluble in water and other solvents . This immobilized form is particularly useful in continuous industrial processes.
Chemical Reactions Analysis
Types of Reactions: Glucose isomerase catalyzes the reversible isomerization of aldoses to ketoses. Specifically, it converts D-glucose to D-fructose and D-xylose to D-xylulose . This reaction is an example of an intramolecular oxidoreductase activity.
Common Reagents and Conditions: The enzyme requires the presence of divalent metal ions, such as magnesium or cobalt, to function effectively. The optimal conditions for the reaction include a pH range of 7-8 and a temperature range of 60-70°C .
Major Products: The primary products of the reactions catalyzed by glucose isomerase are D-fructose and D-xylulose. These products are essential in the production of high-fructose corn syrup and bioethanol .
Scientific Research Applications
Glucose isomerase has a wide range of applications in scientific research and industry:
Mechanism of Action
Glucose isomerase is similar to other isomerases, such as those from Streptomyces griseofuscus and Streptomyces avermitilis. glucose isomerase from Streptomyces rubiginosus exhibits unique activity on L-arabinose, in addition to D-glucose and D-xylose . This broader substrate specificity makes it particularly valuable in various industrial applications.
Comparison with Similar Compounds
- Xylose isomerase from Streptomyces griseofuscus
- Xylose isomerase from Streptomyces avermitilis
- Xylose isomerase from Streptomyces albus
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQJZQMIEZWFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9055-00-9 | |
| Record name | Glucose isomerase | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isomerase, glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glucose isomerase from streptomyces rubiginosus | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


